molecular formula C25H19N3O4S B11694969 (3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11694969
M. Wt: 457.5 g/mol
InChI Key: VNTQFZLAUCJPRX-UHFFFAOYSA-N
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Description

3-[(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazolidinone ring fused with an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde and thiosemicarbazide, which undergo condensation to form the thiazolidinone ring. Subsequent reactions with indole derivatives and appropriate catalysts yield the final product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring and indolone moiety may interact with specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on binding affinities and molecular docking can provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Indolones: Compounds featuring an indolone moiety.

    Schiff Bases: Compounds with imine (C=N) functional groups.

Uniqueness

What sets 3-[(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of these structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H19N3O4S/c1-31-19-13-7-5-11-17(19)27-25-28(18-12-6-8-14-20(18)32-2)24(30)22(33-25)21-15-9-3-4-10-16(15)26-23(21)29/h3-14,30H,1-2H3

InChI Key

VNTQFZLAUCJPRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC=C5OC

Origin of Product

United States

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